3-Fluoro-4-methoxybenzamide
Overview
Description
3-Fluoro-4-methoxybenzamide is a chemical compound that exhibits intriguing properties for scientific research. It is used for R&D purposes only and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H8FNO2/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9/h2-4H,1H3, (H2,10,11)
. This indicates that the compound has a molecular weight of 169.16 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a molecular weight of 169.16 .Scientific Research Applications
Inhibition of Bacterial Cell Division
3-Fluoro-4-methoxybenzamide, a derivative of 3-Methoxybenzamide (3-MBA), has been studied for its role in inhibiting bacterial cell division. In Bacillus subtilis, 3-MBA inhibits cell division, leading to filamentation and eventually cell lysis. This effect is tied to the inhibition of the FtsZ function, a crucial protein in bacterial cell division during vegetative growth and sporulation (Ohashi et al., 1999). Additionally, derivatives of 3-MBA, like this compound, have shown potent antistaphylococcal properties with improved pharmaceutical characteristics (Haydon et al., 2010).
Molecular Docking and Structural Analysis
This compound has been studied through molecular docking and structural modification techniques. The fluorination of the molecule enhances its anti-bacterial activity against S. aureus by affecting its molecular conformation and interactions with the bacterial protein FtsZ. This non-planarity due to fluorination improves hydrophobic interactions, crucial for the compound's inhibitory action (Barbier et al., 2023).
Radiochemistry and Imaging Studies
In the field of radiochemistry, this compound derivatives have been used in the synthesis of radiolabeled compounds for imaging studies. These compounds have been particularly effective in targeting specific receptors, like 5HT2-receptors, making them valuable in gamma-emission tomography and potentially in positron emission tomography (PET) for tumor imaging (Mertens et al., 1994).
Effects on Cellular and Genetic Processes
Studies have also explored the influence of 3-MBA derivatives on cellular and genetic processes. For example, 3-MBA, a closely related compound, has been shown to affect intrachromosomal homologous recombination in mammalian cells, suggesting potential roles in gene regulation and cellular response to DNA damage (Waldman & Waldman, 1991).
Synthetic Chemistry and Molecular Interactions
In synthetic chemistry, the study of this compound and its analogs has contributed to understanding molecular interactions and structural properties of compounds. This includes research on molecular structure, conformational analysis, and the impact of intermolecular interactions on chemical properties (Karabulut et al., 2014).
Safety and Hazards
The safety information for 3-Fluoro-4-methoxybenzamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and avoiding contact with skin and eyes .
Properties
IUPAC Name |
3-fluoro-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCORVLHOWHHBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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